1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine
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Overview
Description
The compound “3-(4-fluorophenyl)-2,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine” belongs to a family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the substituents at position 7 on the fused ring . The compounds bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to apoptosis induction within HCT cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell death through apoptosis .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It exerts a significant alteration in cell cycle progression and induces apoptosis within HCT cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest . The compound interacts with CDK2 through essential hydrogen bonding with Leu83, a key residue in the active site of the enzyme .
Cellular Effects
In cellular studies, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound’s influence on cell function includes alterations in cell cycle progression and induction of apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine exerts its effects by binding to CDK2 and inhibiting its activity . This interaction leads to a disruption in the normal cell cycle progression, causing cells to undergo apoptosis .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely to impact pathways related to cell cycle regulation .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)18(14(2)22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEIBVYLSSKQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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